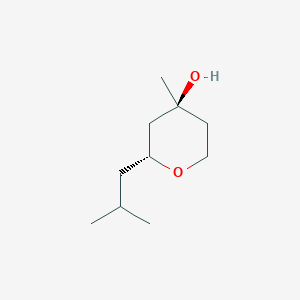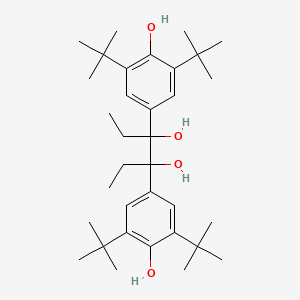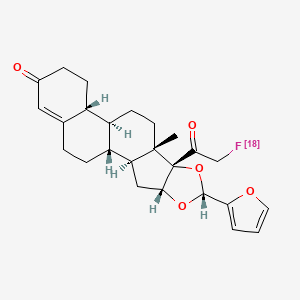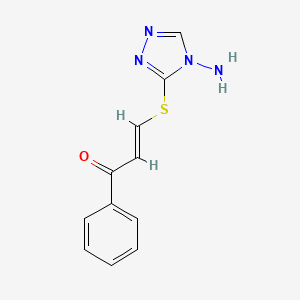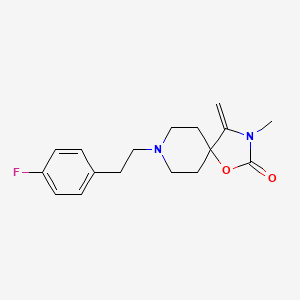
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-3-methyl-4-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-3-methyl-4-methylene- is a complex organic compound that belongs to the spirocyclic family. This compound is characterized by its unique spiro structure, which includes an oxygen atom and two nitrogen atoms within the ring system. The presence of the fluorophenyl group adds to its chemical diversity and potential biological activity.
Méthodes De Préparation
The synthesis of 1-Oxa-3,8-diazaspiro(4One common synthetic route involves the use of cycloalkanecarboxamides as intermediates, which are then subjected to nitrile hydrolysis and cyclization under mild conditions . Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process.
Analyse Des Réactions Chimiques
1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where the fluorophenyl group is attached. Common reagents include halides and other nucleophiles.
Cyclization: The formation of spirocyclic structures often involves cyclization reactions, which can be catalyzed by acids or bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives have shown significant potential in various scientific research fields:
Chemistry: These compounds are studied for their unique structural properties and reactivity, making them valuable in synthetic organic chemistry.
Industry: The unique properties of these compounds can be leveraged in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives have been shown to influence GABAA receptors, which are involved in inhibitory neurotransmission in the brain . This interaction can lead to anticonvulsant effects and other neuroprotective actions. The exact pathways and molecular targets may vary depending on the specific derivative and its structure.
Comparaison Avec Des Composés Similaires
1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives can be compared with other spirocyclic compounds, such as:
2-Azaspiro(4.4)nonane-1,3-dione derivatives: These compounds also exhibit anticonvulsant properties and interact with similar molecular targets.
1,4-Diazaspiro(5.5)undecane-3,5-diones: These compounds have been studied for their potential biological activities and structural similarities.
The uniqueness of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives lies in their specific spirocyclic structure and the presence of the fluorophenyl group, which can enhance their biological activity and chemical reactivity.
Propriétés
Numéro CAS |
134069-72-0 |
|---|---|
Formule moléculaire |
C17H21FN2O2 |
Poids moléculaire |
304.36 g/mol |
Nom IUPAC |
8-[2-(4-fluorophenyl)ethyl]-3-methyl-4-methylidene-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C17H21FN2O2/c1-13-17(22-16(21)19(13)2)8-11-20(12-9-17)10-7-14-3-5-15(18)6-4-14/h3-6H,1,7-12H2,2H3 |
Clé InChI |
WNXFWNVHRUTQLB-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C)C2(CCN(CC2)CCC3=CC=C(C=C3)F)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


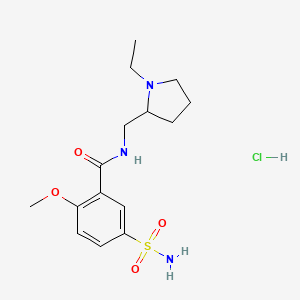
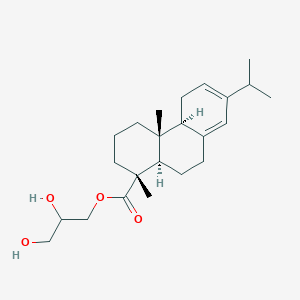
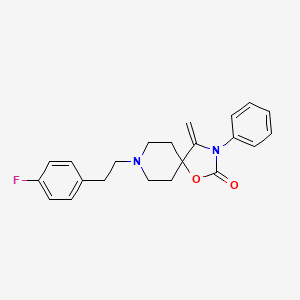
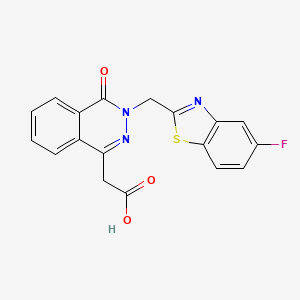

![N'-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-3,5-dinitrobenzohydrazide](/img/structure/B12752136.png)

![N-[2-(diethylamino)ethyl]-2-(2,4,6-trimethylphenoxy)acetamide;hydrochloride](/img/structure/B12752142.png)
